molecular formula C10H6O7 B074471 2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione CAS No. 1143-11-9

2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione

Cat. No.: B074471
CAS No.: 1143-11-9
M. Wt: 238.15 g/mol
InChI Key: OSCDUVMWLUYRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone involves several steps. One key step is the acid-catalyzed condensation of 2-hydroxy-1,4-naphthoquinone with appropriate reagents . The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione is unique due to its high degree of hydroxylation, which enhances its antioxidant properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound for research and industrial applications.

Properties

CAS No.

1143-11-9

Molecular Formula

C10H6O7

Molecular Weight

238.15 g/mol

IUPAC Name

2,3,5,6,8-pentahydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H6O7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1,11-13,16-17H

InChI Key

OSCDUVMWLUYRCU-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O

Canonical SMILES

C1=C(C2=C(C(=C(C(=C2O)O)O)O)C(=O)C1=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione
Reactant of Route 2
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione
Reactant of Route 3
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione
Reactant of Route 4
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione
Reactant of Route 5
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione
Reactant of Route 6
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione

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